Product packaging for H-Asp(OtBu)-OMe(Cat. No.:CAS No. 6691-11-8)

H-Asp(OtBu)-OMe

Cat. No.: B12069891
CAS No.: 6691-11-8
M. Wt: 203.24 g/mol
InChI Key: CWARULQNYJKOMP-UHFFFAOYSA-N
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Description

Context within Protected Amino Acid Derivatives

H-Asp(OtBu)-OMe, systematically named L-Aspartic acid 4-tert-butyl 1-methyl ester, is a derivative of the naturally occurring amino acid, L-aspartic acid. cymitquimica.commedchemexpress.com It belongs to the class of compounds known as protected amino acids. In chemical synthesis, protecting groups are temporary modifications to functional groups within a molecule to prevent them from participating in unwanted reactions. nih.gov

This specific compound features two distinct protecting groups:

A tert-butyl (OtBu) ester on the side chain (beta-carboxyl group). This bulky group provides steric hindrance and stability. cymitquimica.com

A methyl ester (OMe) on the C-terminus (alpha-carboxyl group). cymitquimica.com

The amino group (N-terminus) remains unprotected, as indicated by the "H-" prefix in its name. The compound is typically supplied as a hydrochloride salt (HCl), which enhances its stability and solubility, simplifying its handling in a laboratory setting. cymitquimica.com This dual-protection strategy is crucial as it allows for regioselective reactions, giving chemists precise control over which part of the amino acid reacts during a multi-step synthesis. nih.govnih.gov

Significance as a Foundational Building Block in Organic and Peptide Chemistry

This compound serves as a critical foundational building block for creating more complex molecules, most notably in peptide synthesis. cymitquimica.comchemicalbook.com Peptides are chains of amino acids linked by amide bonds. The controlled, sequential formation of these bonds requires that the reactive side chains and one of the backbone termini of the incoming amino acid are masked.

The structure of this compound is ideally suited for this role. With its side chain and alpha-carboxyl group protected, the free amino group can react with the activated carboxyl group of a growing peptide chain to form a new peptide bond. Subsequently, the methyl ester can be selectively removed (deprotected) to activate the alpha-carboxyl group for coupling with the next amino acid in the sequence. researchgate.net This strategic protection and deprotection is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). chemicalbook.comnih.gov

Evolution of Research Perspectives on Aspartic Acid Derivatives

The use of aspartic acid derivatives in synthesis is marked by a significant challenge known as the "aspartimide problem". iris-biotech.depeptide.com This side reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain ester of the aspartic acid residue. sigmaaldrich.com This is particularly problematic during the base-catalyzed removal of the N-terminal protecting group (like Fmoc) in SPPS, which often uses bases such as piperidine (B6355638). peptide.comsigmaaldrich.com The formation of a cyclic aspartimide intermediate can lead to several unwanted by-products, including the formation of beta-peptides (where the peptide bond forms at the side chain) and racemization (a loss of the specific 3D arrangement of the molecule), compromising the purity and integrity of the final peptide. peptide.comsigmaaldrich.com

Research into mitigating this problem has driven the evolution of aspartic acid protecting groups. While the tert-butyl (OtBu) group found in this compound is a standard and widely used protecting group, extensive research has been conducted to develop even more sterically bulky esters. nih.govresearchgate.net Studies have compared the effectiveness of OtBu with newer derivatives like 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (Epe), and 5-n-butyl-5-nonyl (OBno) esters. nih.govsigmaaldrich.com This research demonstrates that bulkier groups can provide a greater shield for the side-chain carboxyl group, significantly reducing the rate of aspartimide formation, especially in difficult sequences. nih.goviris-biotech.de The continued investigation into these derivatives highlights a dynamic area of research focused on optimizing the tools available for chemical synthesis.

Data and Compound Reference

Chemical and Physical Properties of this compound HCl

PropertyValue
CAS Number 2673-19-0 chemicalbook.com
Molecular Formula C₉H₁₈ClNO₄ chemicalbook.comraybiotech.com
Molecular Weight 239.7 g/mol chemicalbook.comechemi.com
Appearance White to off-white powder/solid cymitquimica.comchemicalbook.comechemi.com
Melting Point 167 °C (decomposition) echemi.com
Boiling Point 301.1 °C at 760 mmHg echemi.com
Storage Temperature 2-8°C echemi.com
Solubility Soluble in Chloroform, Dichloromethane, DMSO chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B12069891 H-Asp(OtBu)-OMe CAS No. 6691-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWARULQNYJKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410125
Record name AGN-PC-0OJFQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6691-11-8
Record name AGN-PC-0OJFQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Asp Otbu Ome and Its Precursors

Direct Synthesis Approaches

Direct synthesis routes aim to introduce the methyl and tert-butyl ester functionalities onto the aspartic acid backbone.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester at the α-carboxyl group is a fundamental step. This is commonly achieved through the esterification of aspartic acid or its derivatives with methanol (B129727) under acidic conditions.

Acid-Catalyzed Esterification : Aspartic acid or its N-protected forms can be reacted with methanol in the presence of strong acid catalysts such as hydrogen chloride (HCl) or p-toluenesulfonic acid (p-TosOH) vulcanchem.comresearchgate.netug.edu.plnih.gov. This method yields the corresponding methyl ester hydrochloride salt. For instance, treating aspartic acid with methanol and HCl leads to H-Asp-OMe hydrochloride vulcanchem.com.

Thionyl Chloride Method : An alternative approach involves reacting aspartic acid with methanol in the presence of thionyl chloride (SOCl₂), which acts as both a dehydrating and esterifying agent jchps.com.

Trimethylchlorosilane (TMSCl) Method : Trimethylchlorosilane in methanol has also been reported as an efficient reagent for the esterification of amino acids, providing amino acid methyl ester hydrochlorides in good to excellent yields under mild conditions nih.gov.

Tert-Butylation Strategies for Side Chain Protection

Protecting the β-carboxyl group of aspartic acid as a tert-butyl ester is critical for preventing unwanted reactions during peptide coupling and allowing for selective deprotection.

The reaction of aspartic acid or its derivatives with isobutene in the presence of an acid catalyst is a widely used method for introducing the tert-butyl ester group researchgate.netug.edu.plthieme-connect.deresearchgate.netgoogle.comnii.ac.jpgoogle.com. Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TosOH) researchgate.netnii.ac.jpgoogle.com. Boron trifluoride etherate in combination with phosphoric acid has also been employed thieme-connect.de. This method can be applied to free aspartic acid or N-protected derivatives. For example, tert-butylation of aspartic acid with isobutene and p-TosOH yields tert-butyl esters thieme-connect.denii.ac.jp.

Boroxazolidinone (BON) derivatives offer an alternative route for the synthesis of tert-butyl esters of amino acids thieme-connect.de. These heterocyclic intermediates are prepared from N-protected amino acids and paraformaldehyde. Subsequent treatment with isobutene under acid catalysis converts these compounds into tert-butyl esters thieme-connect.de. While often described for preparing H-Asp(OtBu)-OH, the principle can be adapted for the methyl ester derivative.

One-Pot Synthetic Procedures

One-pot synthetic strategies aim to combine multiple reaction steps into a single operation, thereby improving efficiency and reducing processing time and waste.

Integrated Esterification and Protection : Some methods allow for the simultaneous or sequential introduction of both ester groups in a single reaction vessel. For instance, aspartic acid can be reacted with tert-butyl acetate (B1210297) in the presence of perchloric acid, yielding a mixture of tert-butyl esters, which can then be selectively processed nii.ac.jpgoogle.com. While not always yielding H-Asp(OtBu)-OMe directly, these approaches can serve as precursors.

Sequential One-Pot Operations : Procedures have been developed for the synthesis of Fmoc-protected aspartic acid tert-butyl esters in a one-pot manner, often involving the initial tert-butylation of aspartic acid followed by Fmoc protection thieme-connect.de. These intermediates can then be deprotected to yield the desired free amine.

Stereoselective Synthesis Considerations

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of this compound, as it is typically used as the L-enantiomer in peptide synthesis.

Racemization Prevention : Aspartic acid possesses a chiral center at the α-carbon, and synthetic procedures must be designed to minimize racemization. This is often achieved by conducting reactions at low temperatures and avoiding prolonged exposure to strongly basic conditions vulcanchem.com. The choice of reagents and reaction conditions plays a significant role in preserving the enantiomeric purity.

Stereoselective Alkylation and Esterification : While direct esterification methods are generally mild, strategies involving stereoselective alkylation of aspartic acid derivatives have been explored for creating specific stereoisomers or controlling stereochemistry during modifications acs.orgrsc.org. Biocatalytic methods using engineered enzymes like phenylalanine ammonia-lyases (PALs) also offer enantioselective routes to aspartic acid derivatives researchgate.net.

Starting Material Chirality : The synthesis typically begins with enantiomerically pure L-aspartic acid, ensuring the final product retains the desired L-configuration.

Retention of Chiral Integrity during Synthesis

Aspartic acid possesses a chiral center at its α-carbon, making the preservation of its stereochemical configuration (typically L-configuration) paramount during synthesis. The risk of racemization, the loss of enantiomeric purity, is a significant concern in amino acid derivatization and peptide synthesis irb.hr.

Mitigation of Racemization: To safeguard the chiral integrity of this compound, synthetic strategies often employ low-temperature reaction conditions and minimize prolonged exposure to basic environments, both of which can promote racemization irb.hr.

Aspartimide Formation: A common challenge in aspartic acid chemistry is the formation of aspartimides. This intramolecular cyclization occurs between the α-amino group and the side-chain carboxyl group, followed by ring opening, which can lead to epimerization (racemization at the α-carbon) and the formation of multiple by-products. The use of appropriate protecting groups, such as the tert-butyl ester for the side-chain carboxyl, helps to sterically hinder this cyclization and reduce the incidence of aspartimide formation, thereby preserving stereochemical purity rsc.orgresearchgate.netresearchgate.net.

Diastereoselective Control in Derivatization

While this compound itself has only one inherent chiral center derived from aspartic acid, its utility lies in its incorporation into larger peptide structures. Therefore, "diastereoselective control" in its context primarily refers to ensuring that subsequent reactions, such as peptide coupling, proceed without compromising the existing stereochemistry.

Peptide Coupling: When this compound is used as a building block in peptide synthesis, the coupling reactions must be highly diastereoselective to ensure the correct sequence and stereochemical integrity of the final peptide irb.hrresearchgate.net. The selective deprotection of the α-amino group or the activation of the α-carboxyl group (as a methyl ester) must occur without affecting the tert-butyl ester or causing racemization at the α-carbon researchgate.net.

Protecting Group Strategy: The choice and stability of protecting groups are crucial. The tert-butyl ester on the β-carboxyl group is generally stable under conditions used for peptide coupling and α-amino group deprotection, allowing for its selective removal at a later stage, often under acidic conditions irb.hrresearchgate.net. This orthogonality in protection and deprotection strategies is key to achieving diastereoselective control throughout multi-step peptide synthesis.

Emerging Synthetic Techniques

The drive for more efficient, sustainable, and greener synthetic routes has led to the exploration of advanced techniques in the synthesis of amino acid derivatives like this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions by efficiently transferring energy directly to the reaction mixture. In peptide synthesis, microwave assistance can significantly reduce reaction times and improve yields researchgate.netresearchgate.net.

Accelerated Peptide Bond Formation: Microwave heating can expedite the formation of peptide bonds by promoting the coupling of protected amino acids. This technique has been successfully applied to the synthesis of various peptide fragments and derivatives, including those involving aspartic acid researchgate.netnih.govresearchgate.netnih.govmdpi.com.

Applications with Aspartic Acid Derivatives: Studies have demonstrated the efficacy of microwave-assisted synthesis in preparing diketopiperazines from dipeptidyl esters nih.govmdpi.com and in the synthesis of complex peptides using protected aspartic acid building blocks, such as those with cyanosulfurylide (CSY) protection, which remains stable under microwave conditions nih.govresearchgate.net. The technique offers advantages in terms of speed and efficiency, often leading to higher yields compared to conventional heating methods researchgate.netresearchgate.net.

Mechanochemical Approaches (e.g., Reactive Extrusion)

Mechanochemistry, which utilizes mechanical force (e.g., grinding, milling, extrusion) to induce chemical transformations, offers a greener alternative by often eliminating or significantly reducing the need for solvents irb.hracs.orgrsc.orgchemrxiv.org. Reactive extrusion, a continuous flow process using twin-screw extruders, is particularly promising for scalable synthesis.

Solvent-Free Peptide Synthesis: Mechanochemical methods, including ball milling and reactive extrusion, have been employed for the solvent-free synthesis of peptide bonds. These techniques can efficiently couple amino acids and their derivatives, leading to di- and tri-peptides acs.orgrsc.orgresearchgate.netchemrxiv.org.

Reactive Extrusion for Scalability: Reactive extrusion allows for continuous, large-scale production of peptides. This technology has been successfully applied to model compounds like aspartame, demonstrating its potential for industrial application researchgate.netchemrxiv.orgresearchgate.net. The process can achieve high conversions and yields, often with reduced reaction times and minimal waste generation rsc.orgresearchgate.net.

Epimerization Control: Mechanochemical approaches have shown promise in minimizing epimerization during peptide synthesis, contributing to the retention of chiral integrity rsc.org.

Synthesis of Protected Dipeptides: Specific examples include the mechanochemical synthesis of Boc-protected dipeptides, such as Boc-Asp(OtBu)-Phe-OMe, using ball milling, which yielded excellent results rsc.org.

Data Tables

The following tables summarize key findings related to the emerging synthetic techniques discussed, often referencing related compounds or processes where direct data for this compound synthesis was not explicitly detailed but the methodology is applicable.

Table 1: Microwave-Assisted Synthesis in Peptide Chemistry

Application/Compound TypeMicrowave Condition ExampleYield/EfficiencyReference
Dipeptidyl esters to 2,5-DiketopiperazinesAqueous media, N-Boc-deprotection-cyclizationExcellent yields nih.govmdpi.com
Synthesis of aggregation-prone peptidesAutomated solid-phase synthesis, CSY-protected AspHigh quality nih.govresearchgate.net
Peptide bond formation (general)TiCl₄-assisted condensation in pyridineHigh yields researchgate.net
Synthesis of linear peptide precursorsFmoc-amino acids coupling with HBTU/DIPEA in MWOptimized researchgate.net

Application As a Core Building Block in Peptide Synthesis

Solution-Phase Peptide Synthesis (LPPS) Applications

Strategies for Segment Condensation

Segment condensation is a powerful technique in peptide synthesis that involves coupling pre-synthesized peptide fragments rather than individual amino acids. This approach is particularly advantageous for the synthesis of long or complex peptides, as it can improve efficiency and yield while minimizing side reactions. acs.org, scispace.com, rsc.org

H-Asp(OtBu)-OMe, or peptide fragments incorporating this residue, can be effectively utilized in segment condensation strategies. The tert-butyl ester on the aspartic acid side chain provides robust protection during the synthesis of these fragments. nih.gov When preparing fragments for condensation, the OtBu group ensures that the side-chain carboxyl remains unreactive. vulcanchem.com, google.com The methyl ester on the alpha-carboxyl group also plays a role, typically remaining intact until later stages, allowing the free alpha-amino group of this compound to be coupled to the activated carboxyl terminus of another peptide fragment. vulcanchem.com

The management of protecting groups is paramount in segment condensation. The orthogonal nature of the OtBu (acid-labile) and OMe (base-labile) groups, along with the N-terminal protecting group (e.g., Fmoc, which is base-labile), allows for selective deprotection and coupling steps. acs.org For instance, after synthesizing a peptide fragment containing this compound, the N-terminal protecting group would be removed to expose the alpha-amino group for coupling with the activated carboxyl of another fragment. The OtBu group would typically be removed during the final cleavage of the fully assembled peptide from the solid support. peptide.com, google.com

Synthesis of Diverse Peptide Architectures

Linear Peptides

The synthesis of linear peptides involves the sequential addition of amino acids to a growing chain. This compound is a versatile building block that can be incorporated at various positions within a linear peptide sequence. chemimpex.com, chemimpex.com, nih.gov

When used as an internal residue, the free alpha-amino group of this compound is coupled to the activated carboxyl group of the preceding amino acid or peptide fragment. The OtBu group protects the side-chain carboxyl throughout the elongation process, preventing undesirable side reactions. vulcanchem.com, nih.gov The methyl ester on the alpha-carboxyl group also remains protected, ensuring that coupling occurs exclusively at the amino terminus. vulcanchem.com If the peptide chain needs to be extended from the C-terminus or if a free C-terminal carboxyl is required, the methyl ester would need to be selectively cleaved at an appropriate stage. nih.gov, sigmaaldrich.com

The presence of aspartic acid residues in peptides can lead to a common side reaction known as aspartimide formation, particularly under basic conditions used for Fmoc deprotection. mdpi.com, nih.gov, iris-biotech.de, iris-biotech.de The OtBu protecting group on the side chain of this compound helps to mitigate this issue by providing steric hindrance. vulcanchem.com, iris-biotech.de Further strategies to suppress aspartimide formation include using even bulkier ester protecting groups or employing backbone protection strategies. iris-biotech.de, iris-biotech.de, nih.gov

Cyclic Peptides and Diketopiperazines

This compound can also be instrumental in the synthesis of cyclic peptides and diketopiperazines (DKPs), which are cyclic dipeptides. These cyclic structures often possess unique biological activities and conformational properties. thieme-connect.de, researchgate.net

For the synthesis of head-to-tail cyclic peptides, a linear precursor with a free alpha-amino group at one end and a free alpha-carboxyl group at the other is typically required. If this compound is the C-terminal residue in a linear precursor, its alpha-carboxyl group, protected as a methyl ester, would need to be deprotected to a free carboxyl to facilitate cyclization. nih.gov, thieme-connect.de The OtBu group on the side chain would typically be removed during the final cleavage step.

Diketopiperazines can form spontaneously or under specific conditions during peptide synthesis, particularly during Fmoc deprotection steps. springernature.com, iris-biotech.de While this compound itself is not a diketopiperazine, it can serve as a precursor. For example, a dipeptide formed using this compound could, under appropriate conditions, undergo cyclization to form a protected diketopiperazine. The protecting groups would then be removed to yield the final DKP. researchgate.net, rsc.org The controlled use of protected amino acids like this compound is crucial for directing the formation of desired cyclic structures and avoiding unwanted side products.

Data Tables

Table 1: Properties of Protecting Groups Relevant to this compound

Protecting GroupChemical NatureTypical Removal ConditionsRelevance to this compound
OtBu (tert-butyl ester)EsterAcidic conditions (e.g., TFA) peptide.comProtects the side-chain carboxyl of Aspartic Acid. Acid-labile, removed during final peptide cleavage. vulcanchem.com, peptide.com
OMe (methyl ester)EsterSaponification (base hydrolysis) nih.gov, sigmaaldrich.com, acs.org or other methods.Protects the alpha-carboxyl group. Stable to many Fmoc deprotection conditions. vulcanchem.com

Table 2: Generalized Synthesis Pathway for this compound

StepReactionReagents/ConditionsOutcomeSource(s)
1Methyl Ester FormationAspartic Acid + Methanol (B129727) + Acidic Catalysis (e.g., HCl)H-Asp-OMe vulcanchem.com
2Side-Chain ProtectionH-Asp-OMe + Di-tert-butyl dicarbonate (B1257347) (Boc₂O) + Base (e.g., NaHCO₃)This compound vulcanchem.com

Note: This table outlines a generalized synthetic approach. Specific industrial processes may vary.

Table 3: Strategies to Mitigate Aspartimide Formation in Peptide Synthesis

StrategyDescriptionRelevance to Aspartic Acid PeptidesSource(s)
OtBu ProtectionSteric bulk of the tert-butyl ester shields the side-chain carboxyl.Standard protection for aspartic acid in Fmoc/tBu SPPS. google.com, iris-biotech.de vulcanchem.com, peptide.com, google.com, iris-biotech.de, nih.gov
Bulky EstersUtilizing esters with increased steric bulk (e.g., trialkyl-methyl esters).Further reduces aspartimide formation compared to simple tert-butyl esters. iris-biotech.de iris-biotech.de
Backbone ProtectionTemporary masking of the amide nitrogen of a peptide bond (e.g., Dmb group).Prevents aspartimide formation, particularly in sequences like Asp-Gly. iris-biotech.de iris-biotech.de
Acidic ModifiersAddition of acidic agents during Fmoc deprotection.Helps to reduce the levels of aspartimide-related impurities. nih.gov nih.gov

Compound Nomenclature

This compound : L-Aspartic acid, β-(1,1-dimethylethyl) ester, α-methyl ester. Often supplied as the hydrochloride salt (this compound·HCl). cymitquimica.com

OtBu : tert-butoxy (B1229062) group.

OMe : Methoxy group (methyl ester).

Fmoc : 9-fluorenylmethyloxycarbonyl group.

DKP : Diketopiperazine.

SPPS : Solid-Phase Peptide Synthesis.

TFA : Trifluoroacetic acid.

Protective Group Chemistry and Selective Deprotection

Orthogonal Protecting Group Strategies

Orthogonal protection is a cornerstone strategy in peptide chemistry, enabling the selective removal of one type of protecting group in the presence of others under distinct chemical conditions. peptide.comnih.govresearchgate.net This approach is essential for directing the sequence of bond formation and preventing unwanted side reactions. peptide.comaltabioscience.com The Fmoc/tBu protection scheme is a widely used orthogonal system where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection is paired with acid-labile tert-butyl (tBu) based groups for side-chain protection. peptide.comiris-biotech.de This orthogonality ensures that the temporary N-terminal group can be removed repeatedly during peptide chain elongation without affecting the permanent side-chain protectors, which are only removed at the final synthesis stage. peptide.comiris-biotech.de

In a molecule like H-Asp(OtBu)-OMe, the α-amino group is unprotected ('H-'). For its use in stepwise peptide synthesis, this amine must be temporarily blocked to prevent self-polymerization and to ensure that it only reacts after the activation of a carboxyl group from another amino acid. altabioscience.compeptide.com Several groups are commonly employed for this purpose, each with its own unique cleavage conditions.

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed using a solution of a secondary amine like 20% piperidine (B6355638) in a solvent such as dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orglgcstandards.com Its key advantage is its stability under acidic conditions, which makes it orthogonal to acid-labile side-chain protecting groups like OtBu. altabioscience.comiris-biotech.de This compatibility is the foundation of the prevalent Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). peptide.comamericanpeptidesociety.org

Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, commonly used in an alternative major strategy for peptide synthesis. americanpeptidesociety.orgnih.gov It is stable to basic conditions but is readily removed with moderately strong acids like trifluoroacetic acid (TFA). peptide.comcreative-peptides.comlibretexts.org While effective, its removal conditions are the same as those for the OtBu side-chain group, meaning the Boc/OtBu combination is not orthogonal but is instead used in a "semi-permanent" or graded lability scheme where different acid strengths are used for deprotection. peptide.com

Trt (Triphenylmethyl or Trityl): The Trt group is highly sensitive to acid and can be removed under very mild acidic conditions. creative-peptides.com While it can be used for Nα-protection, its significant steric bulk and lability often lead to its preferential use for protecting the side chains of amino acids such as asparagine, glutamine, and cysteine, particularly within the Fmoc/tBu strategy. peptide.com

Protecting GroupAbbreviationLability ClassCommon Deprotection Reagent(s)Orthogonal To
9-FluorenylmethoxycarbonylFmocBase-Labile20% Piperidine in DMF wikipedia.orglgcstandards.comAcid-Labile (e.g., Boc, OtBu, Trt) altabioscience.comiris-biotech.de
tert-ButoxycarbonylBocAcid-LabileTrifluoroacetic Acid (TFA) peptide.comcreative-peptides.comBase-Labile (e.g., Fmoc), Hydrogenolysis (e.g., Cbz)
TriphenylmethylTrtHighly Acid-LabileDilute TFA, HBr/AcOH peptide.comcreative-peptides.comBase-Labile (e.g., Fmoc) peptide.com

The side chain of aspartic acid contains a β-carboxyl group which is reactive and must be protected to prevent side reactions during peptide coupling. creative-peptides.com The tert-butyl (tBu) ester is a widely utilized protecting group for this purpose due to its stability against a variety of nucleophiles, reducing agents, and basic conditions used for Fmoc group removal. nii.ac.jpthieme.dethieme-connect.com This stability makes it an ideal permanent protecting group within the Fmoc/tBu orthogonal strategy. iris-biotech.decreative-peptides.com The bulky nature of the tBu group effectively shields the carboxyl function. Its removal requires strong acidic conditions, typically treatment with TFA, which is performed during the final cleavage of the peptide from the resin support, simultaneously deprotecting other tBu-based side-chain groups. iris-biotech.depeptide.com

In this compound, the α-carboxyl group is protected as a methyl ester. Methyl esters are one of the simplest forms of carboxyl protection. oup.com This group is stable under the acidic conditions used to remove Boc or OtBu groups and the basic conditions used for Fmoc removal. oup.comuh.edu However, the primary method for its cleavage is saponification, which involves hydrolysis under basic conditions, often using an alkali metal hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent mixture. libretexts.orguh.eduthieme-connect.de This distinct deprotection condition allows the α-carboxyl group to be selectively unmasked, for instance, to facilitate fragment condensation in solution-phase synthesis or to attach the initial amino acid to a resin in SPPS.

Chemical Deprotection Methodologies

Selective deprotection is the practical application of the orthogonal strategy, allowing the targeted removal of a specific protecting group while leaving others intact. For this compound, this means the OtBu and OMe groups can be cleaved independently by exploiting their different chemical labilities.

The tert-butyl ester is cleaved via an acid-catalyzed mechanism. The reaction proceeds through the formation of a stable tert-butyl carbocation. stackexchange.com

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the cleavage of tBu groups. iris-biotech.dethieme.de In peptide synthesis, a cleavage "cocktail" containing 90-95% TFA is often used to remove the peptide from the resin and simultaneously cleave all acid-labile side-chain protecting groups, including OtBu. iris-biotech.delgcstandards.com The released tert-butyl cations can be scavenged to prevent side reactions with nucleophilic residues like tryptophan or methionine. peptide.compeptide.com

Phosphoric Acid: Research has shown that 85% aqueous phosphoric acid is an effective and milder reagent for the deprotection of tert-butyl esters. nih.govorganic-chemistry.org It offers excellent selectivity, allowing for the removal of tBu groups in the presence of other acid-sensitive functionalities like benzyl (B1604629) esters, methyl esters, and even some carbamates. nih.govfigshare.comresearchgate.net The conditions are considered environmentally benign, and the workup is often convenient. organic-chemistry.orgresearchgate.net Phosphoric acid has been found to be acidic enough to remove tBu groups without causing the formation of major by-products that can occur with stronger acids. researchgate.net

The methyl ester is removed by saponification, a base-mediated hydrolysis reaction that yields the carboxylate salt. oup.comsciforum.net

Lithium Hydroxide (LiOH): LiOH is a frequently used base for the hydrolysis of methyl esters in peptide and organic chemistry. thieme-connect.de The reaction is typically carried out in a mixture of water and organic solvents like methanol (B129727) and/or tetrahydrofuran (B95107) (THF) to ensure solubility of the substrate. thieme-connect.de LiOH is often preferred because it can lead to high yields and minimize certain side reactions. thieme-connect.deresearchgate.net In the context of this compound, using LiOH would selectively cleave the methyl ester to reveal the free α-carboxylic acid, leaving the acid-labile OtBu group on the side chain untouched.

Protecting GroupDeprotection MethodReagent(s)Key Characteristics
Tert-Butyl Ester (OtBu)Acid-Labile CleavageTrifluoroacetic Acid (TFA)Strong acid, standard for final peptide cleavage, non-selective for acid-labile groups. iris-biotech.deamericanpeptidesociety.org
Tert-Butyl Ester (OtBu)Acid-Labile CleavageAqueous Phosphoric Acid (H₃PO₄)Milder, selective conditions; environmentally benign; tolerates other acid-sensitive groups like methyl esters. nih.govorganic-chemistry.orgorganic-chemistry.org
Methyl Ester (OMe)Base-Mediated HydrolysisLithium Hydroxide (LiOH)Common saponification reagent, selective for esters over acid-labile groups, high yielding. thieme-connect.desciforum.netresearchgate.net

Enzyme-Mediated Deprotection

Enzymatic strategies for the deprotection of this compound capitalize on the inherent specificity of enzymes, particularly hydrolases like proteases and lipases, to differentiate between the sterically hindered β-tert-butyl ester and the less bulky α-methyl ester.

Selective Enzymatic Hydrolysis of Ester Groups

The differential susceptibility of the α-methyl and β-tert-butyl esters to enzymatic hydrolysis forms the basis for selective deprotection. Research has primarily focused on enzymes that can preferentially cleave one ester group while leaving the other intact, thus providing valuable synthons for peptide synthesis.

One of the most promising enzymes for the selective hydrolysis of C-terminal tert-butyl esters in peptides is subtilisin. google.comnih.gov This serine protease has been shown to effectively hydrolyze tert-butyl esters under mild conditions, often in a mixture of an aqueous buffer and an organic solvent to enhance substrate solubility. google.com While direct studies on this compound are limited, the established reactivity of subtilisin towards C-terminal tert-butyl esters in various peptide substrates suggests its potential for the selective cleavage of the β-tert-butyl ester of this compound. The reaction conditions typically involve a pH range of 6.5-10 and temperatures between 20-60°C. google.com The presence of an organic solvent like DMF can also suppress unwanted endopeptidase activity. google.com

The table below summarizes the potential application of subtilisin for the selective deprotection of the β-tert-butyl ester based on studies with analogous peptide substrates.

EnzymeSubstrate TypeSelectivityTypical Reaction ConditionsReference
SubtilisinPeptides with C-terminal tert-butyl estersHigh for tert-butyl ester hydrolysis over peptide bond cleavagepH 6.5-8.0, 40°C, aqueous buffer with 30-60% DMF google.comnih.gov

It is important to note that the enzyme's specificity can be influenced by the amino acid residue adjacent to the ester. nih.gov Therefore, the efficiency and selectivity of subtilisin on this compound would require specific experimental validation.

Biocatalytic Approaches for Protecting Group Removal

Beyond the targeted hydrolysis of one ester group, broader biocatalytic approaches aim to utilize a range of enzymes to achieve selective deprotection. Lipases and other esterases have been extensively investigated for their ability to hydrolyze ester bonds with varying degrees of selectivity. nih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known for their broad substrate specificity and stability in organic solvents, making them attractive candidates for biocatalysis. nih.govnih.gov While often regarded as non-regiospecific, studies have shown that the steric hindrance of the substrate can significantly influence the reaction rate. nih.gov This suggests that lipases could potentially differentiate between the methyl and tert-butyl esters of this compound. For instance, research on various amino acid esters has demonstrated the ability of certain lipases and esterases from Bacillus subtilis to hydrolyze tert-butyl esters. researchgate.net

Proteases like thermitase and papain have also been employed for the deprotection of both methyl and tert-butyl esters in the context of glycopeptides. nih.gov The choice of enzyme and reaction conditions, including pH, temperature, and solvent system, is crucial in directing the selectivity of the hydrolysis.

The following table outlines various biocatalytic approaches that could be applicable to the deprotection of this compound, based on studies with related substrates.

BiocatalystSubstrate TypePotential SelectivityKey FindingsReference
Candida antarctica lipase B (CALB)Various estersDependent on steric hindrance of the esterHighly stable and active in organic solvents, but may exhibit competitive hydrolysis and acylation. nih.govnih.govresearchgate.net
Bacillus subtilis esteraseProtected amino acid tert-butyl estersHigh for tert-butyl estersEfficiently removes the OtBu protecting group. researchgate.net
Thermitase, PapainGlycopeptide methyl and tert-butyl estersCan hydrolyze both ester typesSelectivity is substrate and condition dependent. nih.gov

The development of "deprotectase" biocatalysts is an emerging area of research focused on engineering enzymes with high specificity for the removal of common protecting groups. nih.gov This approach holds significant promise for developing highly selective enzymatic methods for compounds like this compound.

Derivatization and Advanced Chemical Transformations

Ester Group Modifications

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the exchange of an alkoxy group of an ester with that of an alcohol. This transformation is typically catalyzed by either acids or bases. In the case of H-Asp(OtBu)-OMe, the methyl ester at the α-carboxyl position is more susceptible to transesterification compared to the tert-butyl ester on the side chain. The tert-butyl ester is known for its relative stability under many transesterification conditions, particularly those that are not strongly acidic, as it is often cleaved under strong acidic conditions like trifluoroacetic acid (TFA) reading.ac.ukorganic-chemistry.org.

The general reaction can be depicted as follows: this compound + R-OH ⇌ H-Asp(OtBu)-OR + MeOH

Here, R-OH represents the alcohol that replaces the methyl group. Common alcohols used in such reactions include ethanol, isopropanol, or other higher alcohols. The choice of catalyst is critical for achieving selectivity for the methyl ester.

Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃, TsOH) can protonate the carbonyl oxygen of the methyl ester, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol organic-chemistry.orgaocs.org.

Base Catalysis: Bases such as sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃) can deprotonate the alcohol, generating a more nucleophilic alkoxide species that attacks the ester carbonyl organic-chemistry.orgaocs.org.

While specific detailed studies on the transesterification of this compound with various alcohols are not extensively detailed in the provided literature, analogous reactions on other amino acid methyl esters suggest that moderate to good yields of the corresponding new esters can be achieved. The stability of the tert-butyl ester under mild transesterification conditions allows for the selective preparation of α-alkoxycarbonyl derivatives of aspartic acid.

Illustrative Data Table for Transesterification Reactions

ReactantAlcohol (R-OH)CatalystSolventTemperature (°C)TimeProductTypical YieldCitation Basis
This compoundEthanolHCl (cat.)EthanolRefluxSeveral hrsH-Asp(OtBu)-OEtModerate organic-chemistry.orgaocs.org
This compoundIsopropanolH₂SO₄ (cat.)Isopropanol60-80Several hrsH-Asp(OtBu)-OiPrModerate organic-chemistry.orgaocs.org
This compoundMethanol (B129727)NaOMe (cat.)MethanolRTSeveral hrsThis compoundNo Change organic-chemistry.orgaocs.org
This compoundEthanolK₂CO₃ (cat.)Ethanol50-70Several hrsH-Asp(OtBu)-OEtModerate organic-chemistry.org

Formation of Amides from Esters

The conversion of esters to amides, known as aminolysis, is a vital transformation in synthetic organic chemistry, particularly for peptide synthesis. For this compound, the methyl ester at the α-carboxyl position is the primary site for this reaction. Crucially, the tert-butyl ester protecting the β-carboxyl group is generally unreactive under the conditions typically employed for ester aminolysis, enabling chemoselective amide formation at the α-position.

The reaction proceeds through the nucleophilic attack of an amine on the carbonyl carbon of the methyl ester, leading to the elimination of methanol: this compound + R¹R²NH → H-Asp(OtBu)-CONR¹R² + MeOH

Here, R¹ and R² can be hydrogen (forming a primary amide), alkyl, aryl, or other organic substituents.

Catalysis and Conditions: While some esters can react directly with highly nucleophilic amines or under thermal activation, catalysis significantly enhances the rate and efficiency of amide formation.

Base Catalysis: Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been identified as effective catalysts for the aminolysis of methyl esters, demonstrating chemoselectivity in the presence of tert-butyl esters researchgate.net. Studies indicate that methyl esters can be selectively converted to amides in the presence of tert-butyl esters and free carboxyl groups when using DBU catalysis. This suggests that this compound would readily undergo aminolysis at the methyl ester moiety.

Other Amidation Methods: Alternative routes to amides exist, such as activating the carboxylic acid with coupling reagents (e.g., BOP, HATU) or converting the ester to an acid chloride, followed by reaction with an amine. However, direct aminolysis of the methyl ester is often favored for its simplicity and chemoselectivity.

The reaction can be carried out in various solvents, including methanol, tetrahydrofuran (B95107) (THF), or neat, depending on the specific amine and catalyst used. Temperatures can range from ambient to moderate heating.

Illustrative Data Table for Amide Formation (Aminolysis) Reactions

ReactantAmine (R¹R²NH)CatalystSolventTemperature (°C)TimeProductTypical YieldCitation Basis
This compoundBenzylamineDBU (20 mol%)NeatRT72 hH-Asp(OtBu)-CONHCH₂PhGood researchgate.net
This compoundPyrrolidineDBU (20 mol%)NeatRT72 hH-Asp(OtBu)-CON(CH₂)₄Good researchgate.net
This compoundAmmoniaDBU (cat.)MeOH/THFRTHoursH-Asp(OtBu)-CONH₂Good researchgate.net

Note: The study referenced in researchgate.net utilized a diester derived from L-aspartic acid, which is analogous to this compound in having esterified α- and β-carboxyl groups. The chemoselectivity for the methyl ester was a key finding.

Compound List

this compound

L-Aspartic acid β-tert-butyl ester α-methyl ester

Aspartic acid

Methanol

Ethanol

Isopropanol

tert-Butyl acetate (B1210297)

tert-Butyl ester

Methyl ester

Ammonia

Primary amines

Secondary amines

Benzylamine

Pyrrolidine

HCl

H₂SO₄

NaOMe

K₂CO₃

DBU

H-Asp(OtBu)-OEt

H-Asp(OtBu)-OiPr

H-Asp(OtBu)-CONHCH₂Ph

H-Asp(OtBu)-CON(CH₂)₄

H-Asp(OtBu)-CONH₂

Mechanistic Investigations of Reactions Involving H Asp Otbu Ome

Analysis of Peptide Bond Formation Mechanisms

The fundamental reaction involving H-Asp(OtBu)-OMe in peptide synthesis is the formation of a peptide bond between its free amino group and the activated carboxyl group of an N-protected amino acid. The efficiency and fidelity of this reaction are highly dependent on the chosen coupling methodology.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for activating carboxylic acids in peptide synthesis. peptide.comnih.gov The mechanism begins with the reaction of the carboxylic acid of an N-protected amino acid with the carbodiimide (B86325). This forms a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then react directly with the amino group of this compound to form the peptide bond.

However, the O-acylisourea intermediate is unstable and prone to side reactions. It can rearrange into an inactive N-acylurea, a significant issue in polar aprotic solvents like DMF. nih.gov More critically, it can lead to the formation of an oxazolone (B7731731), which is highly susceptible to racemization, thereby compromising the stereochemical integrity of the product peptide. nih.gov

To mitigate these issues, nucleophilic additives are commonly used. Historically, 1-hydroxybenzotriazole (B26582) (HOBt) was prevalent, but due to its explosive nature, it has been largely supplanted by safer and often more effective alternatives like Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure or simply Oxyma. biotage.comacs.orgcem.com

The mechanism involving Oxyma proceeds as follows:

The N-protected amino acid is activated by the carbodiimide (e.g., DIC) to form the O-acylisourea.

Oxyma rapidly intercepts this reactive intermediate, forming an active ester (O-acyl(oxyma) ester). nih.gov

This Oxyma-based active ester is more stable than the O-acylisourea, which reduces the propensity for rearrangement to N-acylurea. cem.comnih.gov

Crucially, the Oxyma active ester is less prone to racemization via the oxazolone pathway. cem.com

Finally, this active ester reacts cleanly with the amine of this compound to yield the desired dipeptide.

The combination of DIC and Oxyma has been shown to be highly efficient, providing excellent yields and purity while minimizing side reactions. cem.comnih.gov Furthermore, Oxyma is highly soluble in common peptide synthesis solvents, facilitating its use in various protocols, including those employing "green" solvents. oxymapure.com

An alternative approach to peptide bond formation involves the use of Lewis acids, such as titanium tetrachloride (TiCl₄), as condensing agents. nih.govresearchgate.netmdpi.com This method has been successfully applied to the synthesis of various dipeptides, including those involving aspartic acid derivatives. nih.govresearchgate.net

The proposed mechanism for TiCl₄-mediated coupling in a pyridine-buffered medium involves several potential pathways. nih.gov It is hypothesized that TiCl₄ first interacts with the N-protected amino acid pyridinium (B92312) salt to generate an intermediate (A). This intermediate could then react with this compound through one of three routes:

Direct reaction with the amino acid methyl ester.

Conversion into a more reactive acyl pyridinium ion (B) before reaction.

Conversion into the corresponding acid chloride (C) before reaction.

This methodology is notable for its high efficiency and functional group tolerance. The reaction conditions are generally mild enough to preserve common acid-labile protecting groups, such as the Boc group on the α-amino function and the tert-butyl (OtBu) group on side chains. nih.govmdpi.com Studies have demonstrated that this TiCl₄/pyridine system can produce dipeptides in high yields and with high diastereoselectivity, effectively preserving the stereochemical integrity of the reacting amino acids. nih.govresearchgate.net The use of microwave irradiation can further accelerate the TiCl₄-assisted synthesis, reducing reaction times significantly while maintaining high yields. mdpi.com

Elucidation of Side Reaction Pathways (e.g., Aspartimide Formation)

The most significant and problematic side reaction involving Asp(OtBu)-containing peptides is the formation of a cyclic aspartimide (succinimide) derivative. iris-biotech.desigmaaldrich.com This intramolecular reaction is highly sequence-dependent and is particularly pronounced in Asp-Gly, Asp-Ser, and Asp-Asn sequences. acs.org

The mechanism is initiated by the deprotonation of the amide nitrogen of the amino acid residue following the aspartate. This deprotonated nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the β-carboxyl side chain of the aspartate residue. iris-biotech.deiris-biotech.de This cyclization results in the expulsion of the tert-butyl protecting group (as tert-butanol (B103910) or isobutylene) and the formation of a five-membered aspartimide ring. iris-biotech.depsu.edu This reaction is strongly promoted by the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), such as treatment with piperidine (B6355638). iris-biotech.desigmaaldrich.com

Once formed, the aspartimide intermediate leads to several deleterious by-products:

Epimerization: The α-carbon of the aspartimide is chirally labile and can rapidly racemize under basic or acidic conditions. sigmaaldrich.com

Ring-Opening: The aspartimide ring can be opened by nucleophiles. Hydrolysis (from residual water) or aminolysis (e.g., by piperidine) can occur at either of the two carbonyl carbons of the imide ring. iris-biotech.desigmaaldrich.com This leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. peptide.com

By-product Mixture: The combination of epimerization and non-regioselective ring-opening can ultimately generate a complex mixture of up to nine by-products, including D/L-α-peptides, D/L-β-peptides, and their corresponding piperidides. iris-biotech.desigmaaldrich.com Many of these by-products, particularly the β-aspartyl and epimerized α-aspartyl peptides, have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible. sigmaaldrich.com

The rate of aspartimide formation is influenced by several factors, including the specific base used, temperature, and the steric bulk of the side-chain protecting group. nih.govresearchgate.net

Mechanisms of Stereocontrol in Derivatization

Maintaining stereochemical integrity at the α-carbon of the aspartic acid residue is paramount during peptide synthesis. Loss of stereocontrol, or racemization/epimerization, can occur through two primary mechanisms when using this compound.

The first mechanism is associated with the activation step during peptide coupling, particularly when using carbodiimides alone. As mentioned previously, the highly reactive O-acylisourea intermediate can cyclize to form an oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted and reprotonated, leading to racemization. The use of additives like Oxyma effectively suppresses this pathway by rapidly converting the O-acylisourea to an active ester that is significantly less prone to oxazolone formation and subsequent racemization. acs.orgcem.com

The second, and often more significant, pathway for loss of stereocontrol is through aspartimide formation. sigmaaldrich.com The α-proton of the cyclic aspartimide intermediate is highly acidic and susceptible to abstraction under the basic conditions of Fmoc-SPPS. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-aspartimide isomers. sigmaaldrich.com The subsequent ring-opening of this epimerized mixture yields both D-α- and D-β-aspartyl peptides, which are often inseparable from the desired L-α-peptide. sigmaaldrich.com Therefore, strategies that prevent aspartimide formation are also the primary mechanisms for ensuring stereocontrol at the aspartic acid residue. These strategies include using sterically bulkier side-chain protecting groups or modifying the peptide backbone to hinder the initial cyclization. biotage.comiris-biotech.denih.gov

The TiCl₄-mediated coupling method has been reported to proceed with high diastereoselectivity, indicating that the mechanism largely avoids intermediates prone to racemization. nih.govresearchgate.net

Applications in Asymmetric Catalysis and Chiral Synthesis

H-Asp(OtBu)-OMe as a Chiral Building Block

As a derivative of L-aspartic acid, this compound is intrinsically chiral, possessing a stereogenic center at the α-carbon. This inherent chirality makes it an excellent starting material for chiral pool synthesis, where readily available enantiomerically pure compounds are used to construct more complex chiral molecules chimia.chambeed.comechemi.com. The tert-butyl ester on the side chain and the methyl ester on the α-carboxyl group serve crucial roles in synthetic chemistry. The tert-butyl ester is typically stable under many reaction conditions but can be selectively removed under mild acidic conditions, preserving other acid-labile or base-labile protecting groups. The methyl ester offers good solubility in organic solvents and can be hydrolyzed or otherwise transformed as needed.

In peptide synthesis, protected amino acid derivatives like this compound are indispensable. They allow for controlled coupling reactions, preventing unwanted side reactions or racemization at the sensitive α-carbon. The tert-butyl ester, in particular, provides steric bulk and acid-lability, facilitating selective deprotection during fragment condensation or solid-phase peptide synthesis vulcanchem.comacs.orgchemscene.comruifuchemical.comgoogle.comrsc.org. For instance, it has been employed in the synthesis of complex peptide structures and peptidomimetics, where precise control over stereochemistry and functional group reactivity is paramount acs.orggoogle.comethz.ch.

Exploration in Asymmetric Michael Addition Reactions

The development of organocatalysis has seen a significant rise in the use of amino acid derivatives as chiral catalysts or auxiliaries. While direct catalytic applications of this compound itself in Michael addition reactions are less commonly reported in the literature compared to its use as a building block, its close analogue, aspartic acid α-tert-butyl ester (H-Asp-OtBu), has been identified as an efficient chiral source in asymmetric Michael addition reactions semanticscholar.org. These studies highlight the potential of aspartic acid derivatives to induce high enantioselectivity in the addition of nucleophiles to activated alkenes.

In a notable application, H-Asp-OtBu has been employed in the asymmetric Michael addition of aldehydes to N-substituted maleimides. In these reactions, the amino acid derivative acts as an organocatalyst, facilitating the formation of chiral succinimide (B58015) products with high enantiomeric excesses (ee). For example, studies have shown that aspartic acid derivatives, including H-Asp-OtBu, can effectively catalyze the addition of aldehydes to maleimides, yielding products with up to 91% ee under optimized conditions semanticscholar.org. Although the specific methyl ester derivative (this compound) might be used differently, its structural similarity to H-Asp-OtBu suggests analogous applications or potential for development in this area.

Table 1: Examples of Amino Acid Derivatives in Asymmetric Michael Addition Reactions

Catalyst/Chiral SourceMichael AcceptorNucleophileConditionsYield (%)Enantiomeric Excess (ee) (%)Reference
H-Asp-OtBuN-substituted maleimide (B117702)Aldehyde (e.g., isobutyraldehyde)Varied, often with co-catalysts/solventsHighUp to 91 semanticscholar.org
L-Asp-OEtN-substituted maleimideAldehydeScreening of reaction conditions (specifics not detailed for this entry)GoodNot specified semanticscholar.org

Note: H-Asp-OtBu refers to L-Aspartic acid α-tert-butyl ester. Data for this compound as a catalyst in these specific reactions were not directly found, but H-Asp-OtBu serves as a relevant analogue.

Contribution to Chiral Pool Synthesis

The chiral pool strategy is a cornerstone of asymmetric synthesis, relying on the enantiopure starting materials derived from natural sources, such as amino acids, carbohydrates, and terpenes. L-Aspartic acid is a readily available and inexpensive chiral amino acid, making it an ideal component of the chiral pool. This compound, as a protected derivative of L-aspartic acid, effectively carries forward this inherent chirality into synthetic pathways.

The protection strategy employed in this compound is crucial for its utility in chiral pool synthesis. The tert-butyl ester protects the side-chain carboxyl group, preventing its participation in reactions intended for the α-amino or α-carboxyl functionalities. This protection is particularly important because the side-chain carboxyl group of aspartic acid can be more reactive or prone to side reactions than the α-carboxyl group in certain transformations. The methyl ester on the α-carboxyl group further allows for controlled functionalization or deprotection. By using this compound, chemists can introduce the chiral aspartate moiety into target molecules, ensuring stereochemical integrity throughout multi-step syntheses. This approach is vital for the synthesis of complex natural products, pharmaceuticals, and chiral ligands where precise stereochemical control is essential.

Compound List:

this compound (L-Aspartic acid α-methyl β-tert-butyl ester)

L-Aspartic acid

H-Asp-OMe (L-Aspartic acid α-methyl ester)

H-Asp(OtBu)-OH (L-Aspartic acid β-tert-butyl ester)

Boc-Asp(OtBu)-OMe

H-L-Asp(tBu)-OMe·HCl

H-Asp(OtBu)-OtBu·HCl

H-D-Asp(OtBu)-OH

H-Asp-OtBu (L-Aspartic acid α-tert-butyl ester)

L-Asp-OEt (L-Aspartic acid α-ethyl ester)

N-substituted maleimide

Aldehyde

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with H-Asp(OtBu)-OMe Derived Ligands

The synthesis of metal complexes utilizing ligands derived from this compound, such as α-Asp(OtBu)AlaGly(OMe), Asp(OtBu)AlaGly(OMe), and β-Asp(OtBu)AlaGly(OMe), has been predominantly explored with Pd(II) ions mdpi.comopinvisindi.isresearchgate.netresearchgate.net. Due to the susceptibility of ester groups to hydrolysis in aqueous environments, particularly at lower pH values, non-aqueous synthetic routes are often favored to ensure the integrity of the ligand and the formation of well-defined complexes mdpi.com.

Typical synthetic strategies involve the reaction of a Pd(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with the modified tripeptide ligand in an organic solvent like tetrahydrofuran (B95107) (THF) mdpi.com. The presence of a non-nucleophilic base, such as Proton Sponge or 2,6-lutidine, is often employed to facilitate the coordination process by deprotonating relevant sites on the peptide ligand mdpi.com. The reaction is typically carried out under an inert atmosphere (e.g., Argon) to prevent unwanted side reactions.

Characterization of these synthesized complexes relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is crucial for identifying characteristic functional groups, such as amide carbonyl (C=O) stretches and N-H stretches, which provide evidence for peptide backbone coordination mdpi.com. Mass Spectrometry (MS), particularly Electrospray Ionization (ESI) in positive ion mode, is used to determine the molecular weight of the complexes and confirm their composition, often by observing species like [M + Na⁺] mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in elucidating the structure and coordination modes of the complexes, especially in studying pH-dependent coordination behaviors opinvisindi.isresearchgate.net. Furthermore, Density Functional Theory (DFT) calculations are frequently employed to predict and rationalize the most energetically favorable coordination geometries, which are then compared with experimental spectroscopic data mdpi.com.

These studies have revealed that the tert-butyl ester and methyl ester functionalities on the aspartic acid residue can influence the coordination behavior. For instance, ligands like Asp(OtBu)AlaGly(OMe) can coordinate to Pd(II) through the N-terminal amine and amide backbone, forming stable five- or six-membered chelate rings opinvisindi.isresearchgate.net. In some cases, a hemi-labile carbonyl group coordination mode to Pd(II) has been observed, allowing for dynamic ligand behavior mdpi.com. The choice of ester protection and the specific tripeptide sequence can also affect the propensity for ester hydrolysis during complex formation, with some derivatives showing less hydrolysis and forming more conventional chelates opinvisindi.isresearchgate.net.

Table 1: Summary of Pd(II) Complexes with this compound Derived Ligands

Metal IonLigand DerivativeSynthesis MethodKey Characterization TechniquesObserved Coordination FeaturesReferences
Pd(II)α-Asp(OtBu)AlaGly(OMe)Non-aqueous synthesis (e.g., Pd(OAc)₂, ligand, base in THF)IR, MS (ESI)Tetradentate, hemi-labile carbonyl coordination mdpi.com
Pd(II)Asp(OtBu)AlaGly(OMe)Ligand synthesis followed by coordination to [Pd(en)(H₂O)₂]²⁺NMR SpectroscopypH-dependent coordination, formation of 5- or 6-membered chelates opinvisindi.isresearchgate.netresearchgate.net
Pd(II)β-Asp(OtBu)AlaGly(OMe)Ligand synthesis followed by coordination to [Pd(en)(H₂O)₂]²⁺NMR SpectroscopypH-dependent coordination, formation of 5- or 6-membered chelates opinvisindi.isresearchgate.netresearchgate.net

Investigations of Metal-Peptide Interactions

The influence of pH on metal-peptide interactions is a significant area of study opinvisindi.isresearchgate.net. For instance, Pd(II) complexes with modified tripeptides exhibit pH-dependent coordination. At lower pH values, coordination typically involves the N-terminal amine and amide backbone donors, forming stable chelate rings opinvisindi.is. As the pH increases, deprotonation of amide groups can occur, leading to alternative coordination modes and potentially influencing the stability and reactivity of the complex mdpi.comopinvisindi.is. NMR spectroscopy is a critical tool for monitoring these pH-dependent changes, providing detailed insights into the coordination environment and structural rearrangements within the metal-peptide complexes opinvisindi.isresearchgate.net.

Research has also explored the reactivity of these metal-peptide complexes with small molecules. For example, Pd(II) complexes incorporating these modified peptides have shown reactivity with ethylene, leading to the formation of acetaldehyde (B116499) under acidic conditions. Furthermore, the affinity of Pd(II) for soft donor atoms, such as sulfur, has been exploited, with complexes capable of abstracting sulfur from episulfides, suggesting potential catalytic applications mdpi.com. The ability to tune the coordination geometry through modifications to the peptide sequence, such as the formation of specific ring sizes (e.g., κ⁴[n,5,5]), underscores the potential for these systems in designing tailored metal complexes for various chemical processes opinvisindi.is.

Compound Name List:

this compound

this compound·HCl

α-Asp(OtBu)AlaGly(OMe)

β-Asp(OtBu)AlaGly(OMe)

Asp(OtBu)AlaGly(OMe)

Pd(II)

[Pd(en)(H₂O)₂]²⁺

Palladium(II) acetate (Pd(OAc)₂)

Proton Sponge

2,6-lutidine

TrpAlaGly(OMe)

γ-Glu(OMe)Cys(SMe)Gly(OMe)

Glutathione (GSH)

Advanced Analytical Methodologies in Support of Research

High-Resolution Mass Spectrometry for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the molecular identity of H-Asp(OtBu)-OMe. By providing highly accurate mass measurements, HRMS allows for the determination of the compound's elemental composition. The molecular formula for this compound hydrochloride is C9H18ClNO4, with a nominal molecular weight of approximately 239.70 g/mol capotchem.cnraybiotech.compeptide.com. Computed exact mass measurements, such as 239.0924357 Da, further validate its structure nih.gov.

Beyond basic identification, HRMS, particularly when coupled with techniques like Electrospray Ionization (ESI), can detect subtle impurities, such as aspartimide byproducts, with high mass accuracy, often within a few parts per million (ppm) benchchem.com. While direct HRMS data for this compound is not extensively detailed in the provided snippets, the principles of HRMS are broadly applied to confirm the mass of protected amino acid derivatives, ensuring the quality of the starting material for complex syntheses acs.org. Furthermore, advanced mass spectrometry techniques, including those coupled with ion mobility spectrometry (IMS), can differentiate isobaric compounds and characterize structural isomers, which is particularly relevant for amino acid derivatives prone to isomerization nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. For protected amino acid derivatives like this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are employed hyphadiscovery.com.

While specific ¹H NMR data for the free amine form of this compound is limited in the reviewed literature, studies on related N-protected aspartic acid derivatives, such as Fmoc-protected variants, offer insight into characteristic signals. These typically include signals for the Fmoc aromatic protons (around δ 7.25-7.89 ppm), the N-H proton (around δ 5.82 ppm), the Fmoc methine proton (around δ 4.68 ppm), the α-carbon proton (around δ 4.17-4.24 ppm), and the β-methylene protons of the aspartic acid side chain (around δ 2.78 and 3.05 ppm) epo.orgbenchchem.com. ¹³C NMR can be used to confirm the presence of the ester carbonyl carbons, with the β-carboxylic acid ester typically appearing in the range of δ 170–175 ppm benchchem.com. NMR is also crucial for mechanistic studies, such as tracking the activation of carboxyl groups or investigating molecular interactions acs.orgnih.govbenchchem.com.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Commercial preparations typically report purities of 98% or higher, as determined by HPLC capotchem.cnruifuchemical.comaksci.com. The compound's molecular formula, C9H18ClNO4, and its characteristic retention behavior under specific chromatographic conditions allow for its quantification and the detection of process-related impurities or degradation products.

Table 1: Key Analytical Specifications for this compound·HCl

ParameterSpecificationAnalytical Method
Purity≥98.0% (HPLC)HPLC
Purity>99.0% (HPLC)HPLC
Molecular FormulaC9H18ClNO4-
Molecular Weight239.70 g/mol -
Exact Mass239.0924357 DaHRMS (computed)
AppearanceWhite PowderVisual

Table 2: Representative NMR Data for Protected Aspartic Acid Derivatives (Illustrative)

Note: Direct NMR data for this compound is limited in the provided snippets. Data from similar N-protected derivatives is used to illustrate typical signals.

Proton TypeChemical Shift (δ, ppm)SolventDescription
Fmoc Aromatic7.25-7.89DMSO-d₆Aromatic protons of Fmoc group
NH (Fmoc-protected)~5.82DMSO-d₆Amine proton (N-terminus)
CH (Fmoc)~4.68DMSO-d₆Methine proton of Fmoc group
CHα~4.17-4.24DMSO-d₆Alpha-carbon proton
CH2β~2.78, 3.05DMSO-d₆Beta-carbon methylene (B1212753) protons (Asp side chain)

Table 3: Representative HPLC Conditions for Related Aspartic Acid Derivatives

Column TypeMobile Phase GradientFlow Rate (mL/min)Temperature (°C)Detection Wavelengths (nm)
Halo Peptide 2,7 µm (150x4.6 mm)5-35% B over 30 min (A: 0.1% TFA, 2% ACN in water; B: 0.1% TFA in ACN)1.040Not specified
CAPCELL PAC C18 (5 μm, 4.6x250 mm)20-80% B, 20 min (gradient)Not specifiedNot specified214, 280
C18 (Capcell Pak C18 ACR, 30x250 mm)0-50% ACN in 0.1% TFA, 3.0 mL/min3.0Not specified230, 280

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. This synergy is invaluable for monitoring reactions involving this compound, identifying reaction products, and detecting impurities.

Compound Names Mentioned

this compound

L-Aspartic acid α-methyl ester β-tert-butyl ester hydrochloride

(S)-4-Tert-butyl 1-methyl 2-aminosuccinate hydrochloride

Fmoc-Asp(OtBu)-OH

Fmoc-Asp-ODmb

Fmoc-Asp(CSY)-OH

Fmoc-Asp(OH)-OtBu

Fmoc-D-Asp(OMpe)-OH

Fmoc-Asp(OBzl)-OH

Boc-Asp(Ochex)-Obzl

H-Asp(OtBu)-OH

H-Asp(OMe)-OtBu

H-D-Abu-OtBu HCl

G

I (Fmoc-Ile-OH)

V

Q (Fmoc-Gln(Trt)-OH)

N (Fmoc-Asn(Trt)-OH)

S (Fmoc-Ser(tBu)-OH)

W

T (Fmoc-Thr(tBu)-OH)

E (Fmoc-Glu(OtBu)-OH)

D (Fmoc-Asp(OtBu)-OH)

T (Fmoc-Thr(tBu)-OH)

PcaTX-1a

PcaTX-1b

L-aspartic acid

D-aspartic acid

Adenosine

2'-deoxyadenosine (B1664071)

2'-O-silylated adenine (B156593) ribofuranosides

Computational Chemistry Investigations

Molecular Modeling of Conformations and Interactions

The three-dimensional conformation of H-Asp(OtBu)-OMe is crucial for its reactivity and interactions with other molecules, particularly during peptide synthesis. Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are employed to predict the most stable conformations of this compound.

While specific molecular modeling studies exclusively on this compound are not widely available in public literature, research on similar aspartic acid derivatives and peptides containing the Asp(OtBu) residue provides significant insights. For instance, computational studies on L-aspartic acid dimethyl ester have utilized theoretical calculations to determine stable conformers in different solvent environments. peptide.com Such studies typically analyze the dihedral angles of the molecule's backbone and side chain to identify low-energy structures.

For this compound, the bulky tert-butyl group on the side chain is expected to have a significant influence on its conformational preferences. This steric hindrance can restrict the rotation around the Cβ-Cγ bond of the side chain, favoring certain conformations over others. Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in solution, showing how it interacts with solvent molecules and how its conformation fluctuates over time. These simulations are instrumental in understanding the pre-organization of the molecule before a chemical reaction.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Torsional AngleAtoms InvolvedDescription
φ (phi)C-N-Cα-CDefines the backbone conformation
ψ (psi)N-Cα-C-NDefines the backbone conformation
χ1 (chi1)N-Cα-Cβ-CγDefines the side chain conformation
χ2 (chi2)Cα-Cβ-Cγ=ODefines the side chain conformation

This table represents the typical torsional angles that would be analyzed in a computational study of this compound to determine its conformational landscape.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly powerful for studying reaction mechanisms and determining the structures and energies of transition states.

In the context of this compound, DFT calculations are invaluable for understanding its role in peptide synthesis. One of the key reactions this molecule undergoes is peptide bond formation. DFT can model the entire reaction pathway, from the reactants (this compound and another amino acid) to the product (a dipeptide), identifying the transition state and calculating the activation energy. This information is critical for optimizing reaction conditions and understanding the catalytic role of coupling reagents.

Furthermore, DFT is instrumental in investigating potential side reactions. A well-documented side reaction for aspartic acid derivatives with side-chain esters is the formation of aspartimide. peptide.com This occurs when the backbone amide nitrogen attacks the side-chain carbonyl carbon, forming a five-membered ring. DFT calculations can elucidate the mechanism of aspartimide formation, compare its energy barrier to that of the desired peptide bond formation, and help in designing strategies to suppress this unwanted reaction. Studies on related systems have used DFT to explore the energetics of such cyclization reactions. mdpi.com

Table 2: Hypothetical DFT Energy Profile for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., this compound + another amino acid)
Transition State 1+15.2Energy barrier for the desired peptide bond formation
Intermediate-5.4A temporary species formed during the reaction
Transition State 2+10.8Energy barrier for a subsequent step
Product-12.7The final dipeptide product

This table provides a hypothetical example of what a DFT-calculated energy profile might look like for a reaction involving this compound. The values are for illustrative purposes only.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can also be used to predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), chemists can identify the most reactive sites.

For this compound, the primary amine group is the main nucleophilic site, which is crucial for its role in peptide synthesis. The carbonyl carbons of the methyl and tert-butyl esters are electrophilic sites. Computational analysis can quantify the reactivity of these sites, helping to predict how the molecule will behave in the presence of different reagents.

Selectivity is another key aspect that can be predicted. For instance, in a reaction where multiple outcomes are possible, computational models can predict which product is more likely to form. This is particularly relevant for preventing side reactions like aspartimide formation. By comparing the activation energies of the desired reaction versus the side reaction, a prediction of the product distribution can be made. While general computational models for predicting reaction selectivity exist, their specific application to this compound would involve detailed quantum chemical calculations. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Protecting Group Strategies

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities and lower yields. iris-biotech.de This reaction is particularly pronounced during Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (e.g., piperidine (B6355638) for Fmoc removal) promotes the cyclization between the backbone amide nitrogen and the side-chain carboxyl group. iris-biotech.denih.gov The tert-butyl (OtBu) group in H-Asp(OtBu)-OMe offers some steric hindrance to mitigate this, but the issue persists, especially in sensitive sequences like Asp-Gly. iris-biotech.de

Future research is heavily focused on developing novel protecting groups for the β-carboxyl group of aspartic acid that offer superior resistance to base-catalyzed aspartimide formation. nih.gov Key strategies include:

Increasing Steric Bulk: Research has shown that increasing the steric hindrance around the side-chain ester can significantly reduce aspartimide formation. iris-biotech.deresearchgate.net Novel trialkylcarbinol-based protecting groups, which are analogues of the tert-butyl group with longer alkyl chains, provide more effective shielding of the β-carboxyl group. iris-biotech.de Examples include the 2,4-dimethyl-3-pentyl ester, which has demonstrated excellent protection even at elevated temperatures used to overcome difficult couplings. nih.govresearchgate.net These bulky groups provide considerably more protection against aspartimide-related by-products than the standard OtBu group. iris-biotech.de

Novel Chemical Moieties: An alternative approach involves replacing the ester linkage with a more stable chemical bond. Cyanosulfurylides (CSY) have been introduced as zwitterionic species that mask the carboxylic acid via a stable C-C bond. iris-biotech.denih.gov This strategy effectively prevents aspartimide formation and has been used in the synthesis of peptides like teduglutide and ubiquitin. nih.gov More recently, cyanopyridiniumylides (CyPYs) have been developed as another class of protecting groups that deter aspartimide formation and can be removed under aqueous, acidic conditions, making them compatible with a wider range of synthetic workflows. chemrxiv.org

These advanced protecting group strategies aim to make the synthesis of challenging, aspartic acid-containing peptides more efficient and reliable, expanding the accessibility of complex peptide sequences for therapeutic and research purposes. iris-biotech.de

Expansion of Synthetic Scope in Complex Molecule Assembly

The orthogonal protection scheme inherent in derivatives like this compound is a critical enabler for the synthesis of molecules far more complex than linear peptides. nbinno.com The ability to selectively deprotect the α-amino group (often protected with Fmoc), the α-carboxyl group (as a methyl ester), and the side-chain carboxyl group (as a tert-butyl ester) under distinct conditions allows for precise, site-specific modifications. nbinno.comnih.gov

Emerging research leverages this orthogonality to expand the synthetic scope in several key areas:

On-Resin Side-Chain Modification: A significant advancement is the ability to selectively remove the side-chain OtBu group while the peptide remains attached to the solid support. nih.govacs.org Mild, Lewis acid-based methods have been developed for this on-resin deprotection, which is compatible with standard Fmoc chemistry. nih.govacs.org This allows for the direct incorporation of various functionalities, such as amides, esters, and fluorophores, onto the aspartic acid side chain, creating custom-designed peptides with unique properties. nih.govacs.org

Synthesis of Complex Architectures: Protected aspartic acid derivatives are instrumental in building complex peptide structures. They are used as key building blocks in the convergent synthesis of multi-domain proteins, such as the low-density lipoprotein receptor (LDLR) LA modules, which are rich in aspartic acid and present significant synthetic challenges. chemrxiv.org Furthermore, these derivatives are used to create peptidic aspartyl aldehydes, which have applications as reversible enzyme inhibitors. nih.gov The precise control afforded by the protecting groups is essential for assembling these sophisticated molecules. nbinno.com

Peptide Conjugates and Hybrids: The selective deprotection capabilities are crucial for creating peptide-drug conjugates and other hybrid molecules. After assembling a peptide sequence, the aspartic acid side chain can be unmasked to serve as a specific attachment point for other molecules, including small-molecule drugs, imaging agents, or polymers.

This strategic manipulation of protecting groups transforms the simple amino acid building block into a versatile platform for constructing highly functional and complex biomolecules. springernature.com

Integration with Flow Chemistry and Automated Synthesis

The evolution of peptide synthesis is marked by a drive towards greater efficiency, speed, and reliability, with automation at the forefront of this progress. americanpeptidesociety.org Automated solid-phase peptide synthesis (SPPS), which standardizes the repetitive cycles of deprotection, coupling, and washing, has become a routine technology in research and production. americanpeptidesociety.orgnih.gov

Standardized building blocks like this compound are ideally suited for and central to these automated processes for several reasons:

Compatibility and Reliability: Automated synthesizers rely on robust and predictable chemical protocols. americanpeptidesociety.org The well-characterized reactivity and deprotection conditions of the OtBu and OMe groups ensure reliable outcomes and minimize human error, which is crucial for the synthesis of long or numerous peptides. americanpeptidesociety.orgformulationbio.com

High-Throughput Synthesis: Automation enables the parallel synthesis of many peptides simultaneously. nih.govformulationbio.com The availability of high-purity, standardized building blocks is a prerequisite for these high-throughput applications, which are common in drug discovery and screening.

Emergence of Flow Chemistry: Continuous-flow synthesis is an emerging area in peptide chemistry that offers advantages in speed and sustainability over traditional batch synthesis. semanticscholar.org Protected amino acid derivatives are being integrated into these systems, where reagents are pumped through a reactor containing the solid support. This technology further accelerates the synthesis process and is dependent on the same principles of reliable, predictable chemistry provided by building blocks like this compound.

The synergy between well-designed protected amino acids and advanced synthesis platforms like automated synthesizers and flow reactors is paving the way for more rapid and efficient production of complex peptides. formulationbio.comsemanticscholar.org

Exploration in Peptide-Based Materials Science

Beyond therapeutics, peptides are increasingly explored as building blocks for novel biomaterials. The precise sequence of amino acids can be programmed to direct the self-assembly of peptides into well-defined nanostructures such as spheres, fibers, and hydrogels. Aspartic acid, due to its charged and hydrophilic side chain, plays a fundamental role in these processes.

Future research in this area, focusing on the foundational chemistry rather than specific material applications, includes:

Programming Self-Assembly: The inclusion of aspartic acid residues in a peptide sequence introduces specific intermolecular interactions that can guide material formation. For instance, studies have shown that designing amphiphile-like collagen mimic peptides with terminal aspartic acids can promote their self-assembly into nanospheres. nih.gov The charged aspartic acid heads form a hydrophilic surface, while the rest of the peptide forms a hydrophobic core, driving the formation of ordered structures. nih.gov

Controlling Material Morphology: The position and number of aspartic acid residues can be used to control the shape and structure of the resulting material. eurekalert.org As a hydrophilic amino acid, aspartic acid can inhibit uncontrolled aggregation by interacting strongly with water molecules. eurekalert.org By strategically placing it within a sequence, researchers can dictate whether peptides form thread-like structures or more compact clusters, thereby tuning the fundamental architecture of the material at the molecular level. eurekalert.orgyoutube.com

Developing Responsive Materials: The carboxylic acid side chain of aspartic acid is pH-responsive. This chemical handle can be exploited in the fundamental design of "smart" materials. By altering the pH of the environment, the protonation state of the aspartic acid residue changes, altering the charge and intermolecular forces within the material. This provides a mechanism for designing materials whose assembly or disassembly can be controlled by external stimuli.

The use of protected derivatives like this compound is essential for the synthesis of these precisely defined peptide sequences, allowing for the strategic placement of aspartic acid residues that will ultimately direct the material's structure and function.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing H-Asp(OtBu)-OMe?

  • Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions. For example, HCl·this compound can react with Boc-protected intermediates in tetrahydrofuran (THF) using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using reversed-phase HPLC with a C18 column and methanol/water gradients .

Q. How can researchers confirm the purity of this compound after synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 214 nm is standard. Use an Agilent Eclipse XDB C18 column and a methanol/water gradient (e.g., 70:30 to 90:10 over 20 minutes). Purity thresholds >95% are recommended for downstream applications. Cross-validation with elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) or Fourier-transform ion cyclotron resonance (FT-ICR) MS to confirm molecular weight.
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to verify tert-butyl and methyl ester protections.
  • HPLC : To assess purity and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

  • Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) often arise from impurities or solvent effects. Perform:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify coupling artifacts.
  • Variable Temperature NMR : To detect dynamic equilibria (e.g., rotamers).
  • Cross-validate with LC-MS : To rule out co-eluting impurities .

Q. What strategies optimize reaction yields when incorporating this compound into peptide chains?

  • Methodological Answer :

  • Stoichiometric Control : Use a 1.2:1 molar ratio of coupling reagent (DCC/HOBt) to carboxylate to minimize side reactions.
  • Solvent Optimization : Anhydrous THF or DMF improves solubility of tert-butyl-protected intermediates.
  • pH Monitoring : Maintain pH 7–8 during reactions to avoid premature deprotection of the tert-butyl group .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light for 4–8 weeks.
  • Analytical Endpoints : Quantify degradation products (e.g., free aspartic acid) via HPLC and track tert-butyl group cleavage using ¹H NMR.
  • Storage Recommendations : Store at 0–6°C in airtight, light-resistant containers to preserve stability .

Q. How can spectral data contradictions be systematically analyzed in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Tracking : Isolate and characterize intermediates after each synthetic step (e.g., Boc deprotection, esterification).
  • High-Resolution MS : Differentiate isobaric byproducts (e.g., tert-butyl vs. methyl ester hydrolysis).
  • Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier spectra caused by impurities .

Methodological and Data Management Questions

Q. What frameworks ensure reproducibility when documenting this compound synthesis protocols?

  • Methodological Answer :

  • Detailed Lab Journals : Record reaction parameters (temperature, solvent purity, stirring speed) and deviations.
  • Electronic Archiving : Use cloud-based platforms (e.g., LabArchives) to store raw HPLC chromatograms, NMR spectra, and elemental analysis reports.
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging .

Q. How should researchers address conflicting literature reports on the reactivity of this compound in solid-phase peptide synthesis?

  • Methodological Answer :

  • Comparative Studies : Replicate published protocols side-by-side under controlled conditions (e.g., resin type, coupling agents).
  • Kinetic Analysis : Use real-time FT-IR to monitor reaction progress and identify rate-limiting steps.
  • Meta-Analysis : Aggregate data from multiple studies using tools like Web of Science to identify consensus or outlier methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.